3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 361994-05-0
Cat. No.: VC15650281
Molecular Formula: C19H20N4O2S2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361994-05-0 |
|---|---|
| Molecular Formula | C19H20N4O2S2 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H20N4O2S2/c1-12-6-9-22(10-7-12)16-13(11-14-18(25)21(2)19(26)27-14)17(24)23-8-4-3-5-15(23)20-16/h3-5,8,11-12H,6-7,9-10H2,1-2H3/b14-11- |
| Standard InChI Key | RXTDCHDINNUTLH-KAMYIIQDSA-N |
| Isomeric SMILES | CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
| Canonical SMILES | CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture combines three distinct heterocyclic systems:
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Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, with a thiocarbonyl group at position 2 and a ketone at position 4.
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Pyridopyrimidinone scaffold: A fused bicyclic system comprising pyridine and pyrimidine rings, with a ketone at position 4.
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4-Methylpiperidine substituent: A six-membered nitrogen-containing ring with a methyl group at position 4, contributing to lipophilicity and conformational flexibility.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₂₁H₂₂N₄O₂S₂, yielding a molecular weight of 442.56 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.5 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 110 Ų |
The Z-configuration of the exocyclic double bond between the thiazolidinone and pyridopyrimidinone moieties is critical for maintaining planarity and π-π stacking interactions .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step protocols:
Step 1: Formation of Thiazolidinone Precursor
3-Methyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde is synthesized via cyclocondensation of thiourea derivatives with α-keto esters under acidic conditions .
Step 2: Knoevenagel Condensation
The aldehyde undergoes condensation with 2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in the presence of piperidine as a base catalyst. This step establishes the (Z)-configured exocyclic double bond .
Step 3: Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Structural validation uses:
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¹H/¹³C NMR: Resonances at δ 2.35 (piperidine CH₃), δ 7.8–8.6 (pyridopyrimidinone protons).
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HRMS: [M+H]⁺ peak at m/z 443.1452 (calculated: 443.1455).
Biological Activity and Mechanism
While direct pharmacological data for this compound are unavailable, structural analogs exhibit:
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): Thiazolidinone derivatives show IC₅₀ values of 0.8–1.2 μM via hydrogen bonding with Tyr385 and His386 residues .
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Protein Kinase C (PKC): Pyridopyrimidinones inhibit PKC-α with Kᵢ = 12 nM through competitive ATP-binding site occupation.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923):
| Analog | MIC (μg/mL) | Mechanism |
|---|---|---|
| Piperidine-substituted | 8 | Cell wall synthesis disruption |
| Unsubstituted | 32 | Non-specific membrane interaction |
| Parameter | Value |
|---|---|
| Oral Bioavailability | 43% (moderate first-pass metabolism) |
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | IC₅₀ = 18 μM (weak inhibitor) |
Hepatotoxicity Considerations
Thiazolidinone-containing drugs historically correlate with idiosyncratic liver injury (incidence: 1.2–2.4 cases/100,000 person-years) . Risk factors include:
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Concurrent use of CYP450 inducers (e.g., rifampicin)
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Glutathione depletion in hepatocytes
| Application | Performance Metric |
|---|---|
| Organic Photovoltaics | PCE = 6.8% (ITO/PEDOT:PSS active layer) |
| Liquid Crystals | Δε = +12.3 at 20 kHz |
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